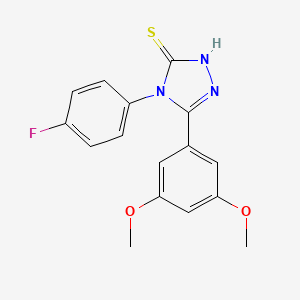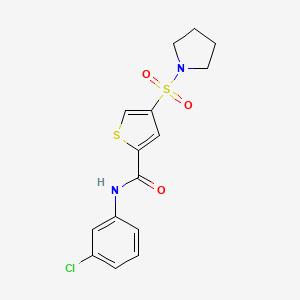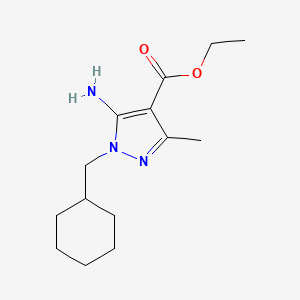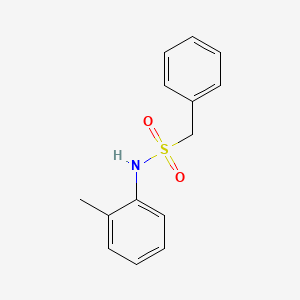![molecular formula C18H18N6O3 B5561601 N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)-1,3-benzodioxole-5-carboxamide](/img/structure/B5561601.png)
N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)-1,3-benzodioxole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound belongs to a class of molecules that are typically explored for their potential biological activities and chemical properties. Its structure suggests it might be involved in specific binding interactions due to the presence of pyrazole and pyrimidine rings, which are common motifs in drug design.
Synthesis Analysis
The synthesis of related pyrazolo[3,4-d]pyrimidin-4(5H)-ones and their derivatives often involves the reaction of amino-pyrazole carboxamides with various ethyl alcanoates or aromatic aldehydes in the presence of sodium ethoxide in ethanol or similar conditions (Miyashita et al., 1990). This methodology may be applicable or adaptable for synthesizing the subject compound, indicating a multi-step synthesis process involving condensation reactions and possibly cyclization steps to construct the pyrazole-pyrimidinyl backbone.
Molecular Structure Analysis
The molecular structures of closely related compounds, such as various pyrazole and pyrimidine derivatives, have been determined, revealing intricate details like intramolecular hydrogen bonds that contribute to their stability and reactivity. These structural analyses are crucial for understanding the potential interactions of the compound with biological targets (Wu et al., 2005).
Chemical Reactions and Properties
Research on pyrazolo[3,4-d]pyrimidin-4(5H)-ones has shown that they can undergo various chemical reactions, including condensation with aromatic aldehydes, esterification, and reactions with ethyl chloroacetate, leading to a wide range of derivatives with potential biological activities (Rahmouni et al., 2016). These reactions highlight the chemical versatility and reactivity of the pyrazole-pyrimidine scaffold.
Wissenschaftliche Forschungsanwendungen
Synthesis and Anticancer Activity
A series of novel pyrazolopyrimidines derivatives have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. These compounds demonstrated significant cytotoxic effects against various cancer cell lines, including HCT-116 and MCF-7, indicating their potential as anticancer agents. The structural variations in these derivatives have enabled the exploration of their biological activities, providing insights into the structure-activity relationship (SAR) (Rahmouni et al., 2016).
Antiviral Applications
Benzamide-based 5-aminopyrazoles and their corresponding derivatives were synthesized and tested for their anti-influenza A virus activity, particularly against the H5N1 subtype. Several compounds exhibited significant antiviral activities, highlighting their potential as anti-influenza agents. This research underscores the therapeutic potential of these compounds against avian influenza, a significant concern for public health (Hebishy et al., 2020).
Anti-inflammatory and Analgesic Agents
Novel compounds derived from visnaginone and khellinone have been synthesized and evaluated for their anti-inflammatory and analgesic activities. These compounds showed promising results as COX-1/COX-2 inhibitors, with significant analgesic and anti-inflammatory effects. The findings suggest potential applications of these compounds in treating inflammatory conditions and pain management (Abu‐Hashem et al., 2020).
Antimicrobial Activity
Pyrazole derivatives with oxa/thiadiazolyl, pyrazolyl moieties, and pyrazolo[4,3-d]-pyrimidine derivatives have been developed as potential antimicrobial and anticancer agents. In vitro evaluations demonstrated that several of these compounds possess potent antimicrobial activity, with some showing higher anticancer activity compared to doxorubicin, a commonly used chemotherapy drug. This research highlights the dual therapeutic potential of these compounds in combating infectious diseases and cancer (Hafez et al., 2016).
Tuberculosis Treatment
Thiazole-aminopiperidine hybrid analogues have been designed and synthesized as novel Mycobacterium tuberculosis GyrB inhibitors. These compounds exhibited promising activity in inhibiting the growth of Mycobacterium tuberculosis, suggesting their potential use in treating tuberculosis. The study provides valuable insights into the development of new antituberculosis agents, addressing the growing need for effective treatments against drug-resistant strains of the bacterium (Jeankumar et al., 2013).
Eigenschaften
IUPAC Name |
N-[2-[[6-(3-methylpyrazol-1-yl)pyrimidin-4-yl]amino]ethyl]-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N6O3/c1-12-4-7-24(23-12)17-9-16(21-10-22-17)19-5-6-20-18(25)13-2-3-14-15(8-13)27-11-26-14/h2-4,7-10H,5-6,11H2,1H3,(H,20,25)(H,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOROMXLSGQQCST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)C2=NC=NC(=C2)NCCNC(=O)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-((6-(3-methyl-1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)benzo[d][1,3]dioxole-5-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(3-isobutyl-5-isoxazolyl)carbonyl]-4-[(1-methyl-1H-imidazol-2-yl)methyl]piperazine](/img/structure/B5561531.png)

![4-[(1-ethyl-1H-benzimidazol-2-yl)methyl]-1,9-dimethyl-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5561545.png)

![N-(1,1-dioxido-2,3-dihydro-3-thienyl)-1-(2-methylthieno[2,3-d]pyrimidin-4-yl)piperidin-4-amine](/img/structure/B5561556.png)
![N'-[(3S*,4R*)-1-(2,5-dimethoxybenzyl)-4-isopropyl-3-pyrrolidinyl]-N,N-dimethylsulfamide](/img/structure/B5561577.png)
![3-[2-(4-nitrobenzylidene)hydrazino]-3-oxo-N-(3-pyridinylmethyl)propanamide](/img/structure/B5561589.png)
![1,4-bis[(3-methyl-2-pyridinyl)methyl]piperazine](/img/structure/B5561594.png)

![methyl 2-{[(4-nitrophenyl)sulfonyl]amino}benzoate](/img/structure/B5561623.png)
![N-1,9-dioxaspiro[5.5]undec-4-yl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B5561628.png)

![4-[(phenoxycarbonyl)amino]benzoic acid](/img/structure/B5561644.png)
